molecular formula C14H20O2 B310567 2,3-Dimethylphenyl hexanoate

2,3-Dimethylphenyl hexanoate

Cat. No.: B310567
M. Wt: 220.31 g/mol
InChI Key: PDJXWTRRUVGUIG-UHFFFAOYSA-N
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Description

2,3-Dimethylphenyl hexanoate is an ester compound formed by the esterification of hexanoic acid with 2,3-dimethylphenol. Its molecular formula is C₁₄H₂₀O₂, with a molecular weight of 228.3 g/mol. The dimethylphenyl group likely enhances its stability and solubility in hydrophobic matrices, making it suitable for sustained aroma release in food or cosmetic products.

Properties

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

(2,3-dimethylphenyl) hexanoate

InChI

InChI=1S/C14H20O2/c1-4-5-6-10-14(15)16-13-9-7-8-11(2)12(13)3/h7-9H,4-6,10H2,1-3H3

InChI Key

PDJXWTRRUVGUIG-UHFFFAOYSA-N

SMILES

CCCCCC(=O)OC1=CC=CC(=C1C)C

Canonical SMILES

CCCCCC(=O)OC1=CC=CC(=C1C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares 2,3-dimethylphenyl hexanoate with structurally related esters:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications Presence in Products
This compound C₁₄H₂₀O₂ 228.3 Aromatic dimethyl, hexanoate ester Flavor retention, specialty coatings Likely niche foods, fragrances
Ethyl hexanoate C₈H₁₆O₂ 144.21 Ethyl, hexanoate ester Food flavoring, beverages Cheese, Chinese liquor
Butyl caprylate C₁₂H₂₄O₂ 200.32 Butyl, octanoate ester Surface coatings, flavors General food products
Furfuryl hexanoate C₁₁H₁₈O₃ 198.26 Furfuryl, hexanoate ester Aroma enhancement Alcoholic beverages

Key Observations :

  • Volatility: Ethyl hexanoate’s smaller ethyl group contributes to higher volatility, making it prominent in short-term aroma release (e.g., in 1-day-old yeast cultures ). In contrast, this compound’s aromatic substituent likely reduces volatility, favoring prolonged flavor retention.
  • Flavor Profile: Ethyl hexanoate is a key contributor to fruity and cheesy aromas , while this compound may impart more complex, woody, or spicy notes due to its aromatic backbone.
  • Thermal Stability : The dimethylphenyl group may enhance thermal stability compared to ethyl or furfuryl esters, expanding its use in baked goods or processed foods.
Research Findings on Analogous Esters
  • Ethyl Hexanoate: Dominates in Luzhoulaojiao liquor (2,221 mg/L) and Swiss cheese, correlating with ethyl methyl sulfide for flavor complexity . Declines significantly in 15-day-old yeast cultures, highlighting its sensitivity to microbial metabolism .
  • Butyl Caprylate: Used in surface coatings due to its hydrophobic octanoate chain; less common in flavor applications compared to hexanoate esters .
  • Furfuryl Hexanoate: Identified as a marker compound in Chinese liquors, with a furan ring contributing caramel-like notes .
Performance in Fermentation and Aging
  • Ethyl hexanoate and 2-phenylethanol are classified as “intermediary” aroma compounds, influencing 5–25% of food products .
  • In wine fermentation, ethyl hexanoate’s production is influenced by unsaturated fatty acids, whereas bulkier esters like this compound may require tailored microbial pathways for synthesis .

Q & A

Q. What are the recommended synthetic routes for 2,3-dimethylphenyl hexanoate, and how can reaction efficiency be optimized?

The synthesis of aromatic esters like this compound typically involves Fischer esterification (acid-catalyzed reaction between 2,3-dimethylphenol and hexanoic acid) or acyl chloride coupling (reacting hexanoyl chloride with 2,3-dimethylphenol in the presence of a base). To optimize efficiency, monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometric ratios (e.g., excess acid catalyst or acyl chloride). Purification can be achieved using column chromatography or recrystallization, depending on the product’s solubility .

Q. What analytical techniques are critical for verifying the purity and structure of this compound?

  • Gas Chromatography-Mass Spectrometry (GC/MS): For determining molecular weight and fragmentation patterns (e.g., hexanoate ester cleavage and aromatic ring stability) .
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can confirm the ester linkage and substitution pattern on the aromatic ring (e.g., distinguishing 2,3-dimethylphenyl from other isomers) .
  • Elemental Analysis: Validate empirical formula consistency (e.g., C₁₄H₂₀O₂) .

Q. How can researchers mitigate hydrolysis or degradation during storage of this compound?

Store the compound in anhydrous conditions (desiccators with silica gel) at low temperatures (4°C) to reduce ester hydrolysis. Use amber glass vials to minimize photodegradation. Stability studies under varying pH and temperature conditions can identify optimal storage protocols .

Advanced Research Questions

Q. What crystallographic methods are suitable for resolving the 3D structure of this compound, and how do steric effects influence crystal packing?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) can elucidate molecular geometry and intermolecular interactions. The 2,3-dimethyl substituents on the phenyl ring introduce steric hindrance, likely leading to non-planar crystal packing dominated by van der Waals forces rather than hydrogen bonding. Compare with analogs like N-(2,3-dimethylphenyl)-4-methyl-benzamide, where dihedral angles between aromatic rings exceed 85° .

Q. How do substituents on the phenyl ring impact the compound’s spectroscopic properties and reactivity in biological systems?

  • Spectroscopy: Methyl groups at the 2- and 3-positions deshield adjacent protons in ¹H NMR (δ ~6.7–7.2 ppm for aromatic protons). IR spectroscopy can identify ester C=O stretches (~1740 cm⁻¹) and confirm absence of hydroxyl groups from unreacted phenol .
  • Biological Reactivity: The electron-donating methyl groups may enhance lipid solubility, influencing cell membrane permeability. Enzymatic hydrolysis rates (e.g., via esterases) can be studied using HPLC to track metabolite formation .

Q. What computational approaches can predict the interaction of this compound with biological targets, such as enzymes or receptors?

Molecular docking (using AutoDock Vina or Schrödinger) and molecular dynamics simulations can model binding affinities to proteins. Compare with structurally related compounds like mefenamic acid (N-(2,3-dimethylphenyl)anthranilic acid), which interacts with cyclooxygenase enzymes via hydrophobic and π-π interactions .

Q. How can researchers resolve contradictions in experimental data, such as unexpected byproducts during synthesis or anomalous spectroscopic results?

  • Byproduct Analysis: Use high-resolution mass spectrometry (HRMS) to identify impurities (e.g., incomplete esterification yielding 2,3-dimethylphenol or hexanoic acid) .
  • Spectroscopic Discrepancies: Re-examine sample preparation (e.g., solvent purity, concentration) and consider dynamic effects in NMR (e.g., rotameric equilibria of the ester group) .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for this compound

ParameterFischer EsterificationAcyl Chloride Method
CatalystH₂SO₄ (5 mol%)Pyridine (base)
Reaction Time12–24 h1–2 h
Yield OptimizationExcess hexanoic acidDry solvent (e.g., anhydrous DCM)
PurificationColumn chromatographyRecrystallization

Q. Table 2: Comparative Spectroscopic Data for Related Esters

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (C=O, cm⁻¹)
This compound (predicted)6.7–7.2 (aromatic), 2.3 (CH₃), 0.9 (CH₃ hexanoate)170 (ester C=O), 20–35 (aliphatic chain)~1740
Methyl 2-acetyl-3-(3-nitrophenyl)-5-oxo-hexanoate 8.1–8.5 (nitrophenyl), 2.6 (acetyl CH₃)205 (ketone C=O), 170 (ester C=O)1735, 1710

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